molecular formula C10H18O3 B078972 Hexyl acetoacetate CAS No. 13562-84-0

Hexyl acetoacetate

Cat. No. B078972
CAS RN: 13562-84-0
M. Wt: 186.25 g/mol
InChI Key: QNZLAXONNWOLJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to hexyl acetoacetate often involves multicomponent reactions that include the use of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. For instance, a study by Laroum et al. (2019) outlines a facile synthesis approach using these components, highlighting the versatility and adaptability of the synthesis process for creating isoxazolone derivatives, which are known for their significant biological and medicinal properties (Laroum et al., 2019).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of hexyl acetoacetate were not identified, the general approach to studying such organic compounds involves advanced spectroscopic techniques like NMR (nuclear magnetic resonance) spectroscopy. For example, N-acetyl aspartic acid is predominantly analyzed using 1H-NMR spectroscopy due to its significant presence in the brain, illustrating how similar analytical methods can be applied to hexyl acetoacetate for detailed molecular structure elucidation (Birken & Oldendorf, 1989).

Scientific Research Applications

  • Flavor Compound in Food Industry : Hexyl acetate, a closely related compound to hexyl acetoacetate, is a short-chain ester with a fruity odor. It's used as a significant green note flavor compound in the food industry. Studies on optimizing its synthesis, such as by immobilized lipase-catalyzed transesterification, have been conducted to improve its production efficiency (Shieh & Chang, 2001).

  • Process Intensification of Hexyl Acetate Synthesis : Ultrasonic assistance in the enzymatic synthesis of hexyl acetate has been explored for process intensification. This method has shown to improve conversion rates compared to conventional methods (Deshmukh & Rathod, 2016).

  • Ketone Body Metabolism in Medical Research : Acetoacetate, which is structurally similar to hexyl acetoacetate, has been used in medical research, such as in the study of cardiac metabolism using 13C-labeled acetoacetate. This research provides insights into ketone body metabolism in the heart (Miller et al., 2018).

  • Antimicrobial Activity in Food Safety : Research on hexyl acetate, related to hexyl acetoacetate, has indicated its potential use in enhancing the hygienic safety of minimally processed foods. It exhibits significant inhibitory effects against pathogens like E. coli and L. monocytogenes (Lanciotti et al., 2003).

  • Synthesis in Supercritical Carbon Dioxide : The synthesis of hexyl acetate in supercritical carbon dioxide, a method potentially applicable to hexyl acetoacetate, offers an environmentally friendly alternative for ester production (Yu et al., 2003).

Future Directions

While there is limited information available on the future directions of Hexyl acetoacetate, its potential uses in the synthesis of complex molecules and its role in chemical reactions suggest that it may have further applications in the field of organic chemistry .

properties

IUPAC Name

hexyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZLAXONNWOLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065534
Record name Hexyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl acetoacetate

CAS RN

13562-84-0
Record name Hexyl 3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13562-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-oxo-, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, hexyl ester
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Record name Hexyl acetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl acetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HS Byun, PNP Ghoderao, HS Lee, MS Park - Arabian Journal of Chemistry, 2023 - Elsevier
… mixtures of butyl acetoacetate, hexyl acetoacetate, and octyl … and temperature range for hexyl acetoacetate + sc-CO 2 and … butyl acetoacetate or hexyl acetoacetate or octyl acetoacetate…
Number of citations: 0 www.sciencedirect.com
G Anastopoulos, E Lois, F Zannikos, S Kalligeros… - Tribology …, 2001 - Elsevier
… hexyl acetoacetate on the lubrication properties of fuel A1. In contrast to ethyl acetoacetic ester, the addition of hexyl acetoacetate, … concentrations of the hexyl acetoacetate, between 50–…
Number of citations: 105 www.sciencedirect.com
L Zhang, C Yi, C Du, C Wen, Z Li, Y Chen… - Insect …, 2023 - Wiley Online Library
… Hexyl acetoacetate triggered termite aggregations at low 284 concentrations (0.1 and 10 μg/mL) but significantly reduced termite aggregations at the high 285 concentration (1 000 μg/…
Number of citations: 4 onlinelibrary.wiley.com
J Munch‐Petersen - Organic Syntheses, 2003 - Wiley Online Library
3‐Methylheptanoic acid intermediate: sec‐butyl crotonate product: sec‐butyl 3‐methylheptanoate product: 3‐methylheptanoic acid product: sec‐butyl acrylate product: sec‐butyl …
Number of citations: 0 onlinelibrary.wiley.com
DE Harrington - 1973 - elibrary.ru
PART ONE: STUDIES DIRECTED TOWARD THE SYNTHESIS OF 1-(4-METHOXYBENZYL)-1,2,3,5,6,7,8,8A-OCTAHYDROISOQUINOL-3-ONE. PART TWO: THE REACTION OF ALPHA-CHLORO CYCLOHEXANONE AND TERT-BUTYL …
Number of citations: 0 elibrary.ru
N Rehmann, C Ulbricht, A Köhnen… - Advanced …, 2008 - Wiley Online Library
… iridium(III)bis(3-(2-benzothiazolyl)-7-(diethylamino)coumarinato N,C4’) (6-((3-ethyl-oxetan-3-yl)methoxy)hexyl acetoacetate)-complex (referred to as “x-emitter” hereafter; see Fig.1 for …
Number of citations: 160 onlinelibrary.wiley.com
LI Koval, VI Dzyuba, VV Bon, OL Ilnitska, VI Pekhnyo - Polyhedron, 2009 - Elsevier
… Complex 1 was prepared by method 1 using hexyl acetoacetate (30 mmol, 5.58 g), and was … Complex 1 was also prepared by method 2 using hexyl acetoacetate (6 mmol, 1.12 g), and …
Number of citations: 15 www.sciencedirect.com
G Anastopoulos, E Lois, D Karonis, S Kalligeros… - Energy, 2005 - Elsevier
This paper presents the impact of oxygen and nitrogen compounds on the lubrication properties of low sulfur diesel fuels. It discusses the most recent results, concerning the influence of …
Number of citations: 96 www.sciencedirect.com
V Venturi, F Presini, C Trapella, O Bortolini… - Molecular Diversity, 2023 - Springer
… esters such as geranyl butyrate [62] and geranyl cinnamate [57]; and acetoacetic acid esters such as propyl acetoacetate, butyl acetoacetate, pentyl acetoacetate, hexyl acetoacetate, …
Number of citations: 2 link.springer.com
C Ulbricht, CR Becer, A Winter… - Macromolecular …, 2008 - Wiley Online Library
… The synthesis of complex 5 [iridium(III)bis(3-(2-benzothiazolyl)-7-(diethylamino)-coumarinato-N,C4′) (6-(methacryloxy)hexyl acetoacetate)] was conducted adapting a reported …
Number of citations: 23 onlinelibrary.wiley.com

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